![molecular formula C16H14ClNO3S2 B2777143 2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide CAS No. 2097919-78-1](/img/structure/B2777143.png)
2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide
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Overview
Description
2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as "Compound A" and has been synthesized using various methods.
Scientific Research Applications
Pharmaceutical Research: Antiviral Agents
Indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral activities. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The structural features of “2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide” could be explored for the development of new antiviral agents, leveraging its potential interaction with viral proteins.
Medicinal Chemistry: Anti-inflammatory Drugs
The indole nucleus, found in many bioactive compounds, has been associated with anti-inflammatory properties . The compound , with its complex heterocyclic system, may be investigated for its efficacy in reducing inflammation, potentially leading to the development of novel anti-inflammatory medications.
Oncology: Anticancer Research
Thiophene derivatives are known for their therapeutic importance, including anti-cancer activities . The presence of a thiophene moiety in “2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide” suggests that it could be a candidate for synthesizing new anticancer agents, possibly targeting specific pathways involved in tumor growth and metastasis.
Neuropharmacology: Antipsychotic and Anti-anxiety Medications
Compounds containing thiophene have been reported to exhibit anti-psychotic and anti-anxiety effects . This compound’s unique structure could be pivotal in designing drugs that modulate neurotransmitter systems implicated in mental health disorders.
Antimicrobial Research: Development of New Antibiotics
The indole scaffold is associated with antimicrobial properties, which are crucial in the fight against drug-resistant bacteria . Research into the applications of “2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide” could lead to the discovery of new antibiotics with novel mechanisms of action.
Plant Biology: Growth Regulators
Indole derivatives like Indole-3-acetic acid play a role as plant hormones, influencing growth and development . The compound could be studied for its potential use as a plant growth regulator, which could have significant agricultural applications.
Material Science: Organic Semiconductors
Thiophene is a key component in the synthesis of organic semiconductors due to its excellent electronic properties . The compound’s thiophene unit could be utilized in creating new materials for electronic devices.
Environmental Science: Development of Sensors
The electroactive nature of thiophene makes it suitable for use in environmental sensors . “2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide” could be incorporated into sensor designs to detect various environmental pollutants.
Mechanism of Action
Target of Action
It contains structural elements of thiophene and furan, which are known to interact with various biological targets . Thiophene derivatives have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Mode of Action
For instance, thiophene derivatives have been shown to inhibit kinases, modulate estrogen receptors, and exhibit anti-microbial and anti-cancer activities .
Biochemical Pathways
Given the broad range of activities associated with thiophene derivatives, it is likely that multiple pathways could be affected .
Pharmacokinetics
For instance, thiophene derivatives are known to be soluble in most organic solvents , which could potentially enhance the compound’s bioavailability.
Result of Action
Based on the known activities of thiophene derivatives, it can be hypothesized that the compound may have anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer effects .
properties
IUPAC Name |
2-chloro-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3S2/c17-13-5-1-2-8-16(13)23(19,20)18-11-12(14-6-3-9-21-14)15-7-4-10-22-15/h1-10,12,18H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIBOUVEWNHALJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CS3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide |
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